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molecular formula C9H11NO2 B159678 N-(2-Methoxyphenyl)acetamide CAS No. 93-26-5

N-(2-Methoxyphenyl)acetamide

Cat. No. B159678
M. Wt: 165.19 g/mol
InChI Key: FGOFNVXHDGQVBG-UHFFFAOYSA-N
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Patent
US04414152

Procedure details

To 100 ml of acetic anhydride was added dropwise with stirring 100 g (0.813 mole) of o-anisidine, the temperature rising to about 60° C. during addition. The reaction mixture was heated on a steam bath for 15 minutes, allowed to cool to 45° C. and was poured onto 500 g of crushed ice. The white solid that precipitated was collected, washed free of acid with water and air dried to give 100 g, m.p. 84°-86° C., of product.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[CH3:11][C:10]([NH:9][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the temperature rising to about 60° C. during addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated on a steam bath for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed free of acid with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 100 g, m.p. 84°-86° C.

Outcomes

Product
Name
Type
Smiles
CC(=O)NC1=CC=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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